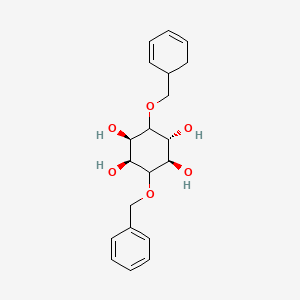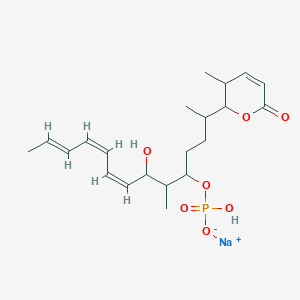
5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt) is a complex organic compound with a unique structure that includes a pyranone ring and a phosphorylated tridecatrienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt) typically involves multiple steps, including the formation of the pyranone ring and the attachment of the phosphorylated tridecatrienyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and tridecatrienyl groups.
Reduction: Reduction reactions may target the pyranone ring or the phosphorylated side chain.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The phosphorylated side chain can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (potassium salt)
- 5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (calcium salt)
Uniqueness
The sodium salt form of this compound may exhibit unique solubility, stability, and reactivity properties compared to its potassium or calcium counterparts. These differences can influence its applications and effectiveness in various fields.
Properties
Molecular Formula |
C21H32NaO7P |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
sodium;[(8Z,10Z,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-; |
InChI Key |
DXWSCXWALSKXSD-ZHCXJCEOSA-M |
Isomeric SMILES |
C/C=C/C=C\C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
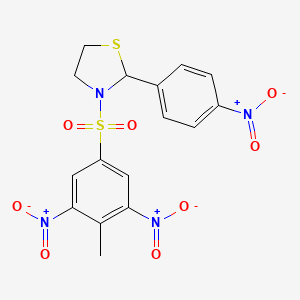
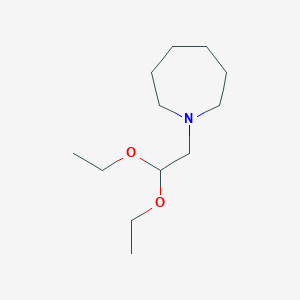
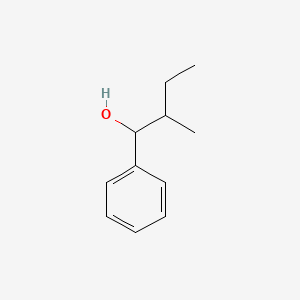
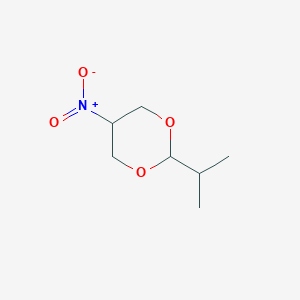

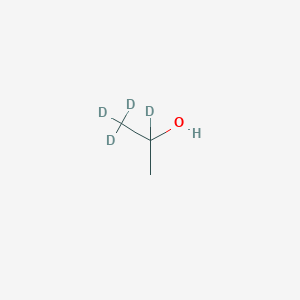

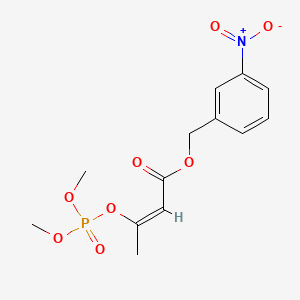

![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

